molecular formula C18H18N4O4 B3034069 Diethyl 5-amino-3-phenyl[1,2,4]triazolo[4,3-a]pyridine-6,8-dicarboxylate CAS No. 135449-26-2

Diethyl 5-amino-3-phenyl[1,2,4]triazolo[4,3-a]pyridine-6,8-dicarboxylate

Cat. No. B3034069
CAS RN: 135449-26-2
M. Wt: 354.4 g/mol
InChI Key: FOOJQJPZUFHHHL-UHFFFAOYSA-N
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Description

Triazoles are a class of heterocyclic compounds that contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain . They are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .


Synthesis Analysis

Triazoles can be synthesized by a one-pot reaction of 3-amino-1,2,4-triazole, malononitrile, and aryl aldehydes in the presence of 20 mol% NaOH in ethanol under heating or ultrasonic irradiation .


Molecular Structure Analysis

The molecular structure of triazoles is characterized by a five-membered aromatic azole chain containing two carbon and three nitrogen atoms .


Chemical Reactions Analysis

The Dimroth rearrangement is one of the chemical reactions involving triazoles. This mechanism incorporates protonation of the nitrogen atom of the pyrimidine derivative, ring opening, tautomerization with the H-shift in the 1,2,4-triazole ring, ring closure, and deprotonation to form the isomeric [1,2,4]triazolo .


Physical And Chemical Properties Analysis

The physical and chemical properties of triazoles can be analyzed using various techniques such as IR spectroscopy and NMR spectroscopy .

Scientific Research Applications

Synthesis and Chemical Properties

Diethyl 5-amino-3-phenyl[1,2,4]triazolo[4,3-a]pyridine-6,8-dicarboxylate is utilized in the synthesis of various heterocyclic compounds due to its chemical structure conducive to condensation reactions. In a study by Astakhov et al. (2014), the condensation of 3-alkylamino-5-amino-1-phenyl[1,2,4]triazoles with β-keto esters or diethyl ethoxymethylenemalonate was explored, leading to the selective production of 3-alkylamino-1-phenyl[1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-ones. The reaction pathways were elucidated using quantum-chemical calculations, highlighting the compound's role in synthesizing complex heterocyclic structures Astakhov, A., Zubatyuk, R. I., Abagyan, R., & Chernyshev, V. M. (2014). Chemistry of Heterocyclic Compounds, 49, 1500-1507.

Potential Biological Activities

The structural versatility of Diethyl 5-amino-3-phenyl[1,2,4]triazolo[4,3-a]pyridine-6,8-dicarboxylate derivatives makes them candidates for biological activity screening. For example, Elgemeie et al. (2017) synthesized novel 5-benzoyl-N-substituted amino- and 5-benzoyl-N-sulfonylamino-4-alkylsulfanyl-2-pyridones derivatives, demonstrating significant antibacterial and antifungal properties in vitro. Such studies indicate the potential of these compounds in the development of new antimicrobial agents Elgemeie, G. H., Altalbawy, F. M. A., Alfaidi, M., Azab, R., & Hassan, A. (2017). Drug Design, Development and Therapy, 11, 3389-3399.

Catalytic Applications

The unique structure of Diethyl 5-amino-3-phenyl[1,2,4]triazolo[4,3-a]pyridine-6,8-dicarboxylate derivatives facilitates their use as catalysts in chemical synthesis. Khaligh et al. (2020) introduced a new additive, 4,4’-trimethylenedipiperidine, for the synthesis of triazolo-pyrimidines, showcasing an eco-friendly approach with high yields. This highlights the compound's utility in green chemistry and catalysis, promoting efficient and sustainable chemical processes Khaligh, N. G., Mihankhah, T., Titinchi, S. J. J., Shahnavaz, Z., & Johan, M. (2020). Turkish Journal of Chemistry, 44, 1100-1109.

Heterocyclic Compound Synthesis

The capacity of Diethyl 5-amino-3-phenyl[1,2,4]triazolo[4,3-a]pyridine-6,8-dicarboxylate to form various heterocycles is notable. Mabkhot et al. (2016) synthesized a range of thiophene-based heterocycles, including pyrazoles and pyridines, demonstrating the compound's versatility in creating diverse chemical structures with potential antimicrobial properties Mabkhot, Y. N., Alatibi, F., El-Sayed, N. N. A., Kheder, N. A., & Al-showiman, S. S. (2016). Molecules, 21.

Mechanism of Action

Triazoles are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .

Safety and Hazards

The safety and hazards of a specific triazole compound would depend on its specific structure and properties. It’s always important to refer to the Material Safety Data Sheet (MSDS) for detailed safety information .

Future Directions

The future directions in the research of triazoles could involve the synthesis and study of their antimicrobial, antioxidant, and antiviral potential of substituted 1,2,4-triazole analogues .

properties

IUPAC Name

diethyl 5-amino-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine-6,8-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O4/c1-3-25-17(23)12-10-13(18(24)26-4-2)16-21-20-15(22(16)14(12)19)11-8-6-5-7-9-11/h5-10H,3-4,19H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOOJQJPZUFHHHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(N2C1=NN=C2C3=CC=CC=C3)N)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl 5-amino-3-phenyl[1,2,4]triazolo[4,3-a]pyridine-6,8-dicarboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Diethyl 5-amino-3-phenyl[1,2,4]triazolo[4,3-a]pyridine-6,8-dicarboxylate
Reactant of Route 2
Diethyl 5-amino-3-phenyl[1,2,4]triazolo[4,3-a]pyridine-6,8-dicarboxylate
Reactant of Route 3
Diethyl 5-amino-3-phenyl[1,2,4]triazolo[4,3-a]pyridine-6,8-dicarboxylate
Reactant of Route 4
Diethyl 5-amino-3-phenyl[1,2,4]triazolo[4,3-a]pyridine-6,8-dicarboxylate
Reactant of Route 5
Reactant of Route 5
Diethyl 5-amino-3-phenyl[1,2,4]triazolo[4,3-a]pyridine-6,8-dicarboxylate
Reactant of Route 6
Diethyl 5-amino-3-phenyl[1,2,4]triazolo[4,3-a]pyridine-6,8-dicarboxylate

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